molecular formula C50H44O8P2 B6313676 tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate CAS No. 959864-39-2

tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate

Cat. No.: B6313676
CAS No.: 959864-39-2
M. Wt: 834.8 g/mol
InChI Key: VXSMTLQRMNXJMA-UHFFFAOYSA-N
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Description

This compound is a chiral bisphosphine ligand featuring a biindene backbone—a fused bicyclic system—with tetramethyl carboxylate substituents at the 2,2',2,2' positions and diphenylphosphanyl groups at the 6,6' positions. The biindene core imparts rigidity and a fixed dihedral angle, distinguishing it from biphenyl-based ligands. The ester groups introduce electron-withdrawing effects, modulating electronic density at the phosphorus centers, while the diphenylphosphine moieties enable coordination to transition metals for catalytic applications .

Properties

IUPAC Name

dimethyl 5-diphenylphosphanyl-6-[6-diphenylphosphanyl-2,2-bis(methoxycarbonyl)-1,3-dihydroinden-5-yl]-1,3-dihydroindene-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O8P2/c1-55-45(51)49(46(52)56-2)29-33-25-41(43(27-35(33)31-49)59(37-17-9-5-10-18-37)38-19-11-6-12-20-38)42-26-34-30-50(47(53)57-3,48(54)58-4)32-36(34)28-44(42)60(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h5-28H,29-32H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSMTLQRMNXJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC(=C(C=C2C1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6CC(CC6=C5)(C(=O)OC)C(=O)OC)P(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106141
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959864-39-2
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959864-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6,6'-Dichloro-Biindene Tetracarboxylate

The biindene core is constructed via Friedel-Crafts alkylation or acid-catalyzed dimerization of methyl indene-2-carboxylate. Subsequent bromination or chlorination at the 6,6' positions is achieved using halogens (Cl₂ or Br₂) in concentrated sulfuric acid, analogous to perylene tetracarboxylic dianhydride halogenation. Selective halogenation is guided by steric and electronic factors, with iodine catalysts (30–40 mmol per mole substrate) enhancing regioselectivity.

Esterification precedes halogenation to protect carboxylic acid groups. Treatment with methanol and sulfuric acid converts tetracarboxylic acid intermediates into tetramethyl esters.

Phosphorylation via Lithium Diphenylphosphide

The dichloro-biindene intermediate reacts with lithium diphenylphosphide (generated from triphenylphosphine and metallic lithium in tetrahydrofuran). Key steps include:

  • Reaction Setup : A nitrogen-atmosphere reactor charged with 6,6'-dichloro-biindene tetracarboxylate, THF, and lithium diphenylphosphide.

  • Coupling Conditions : Heating at 50–80°C for 1–2 hours, followed by quenching with water.

  • Workup : Solvent removal, aqueous washing, and recrystallization from toluene/ethanol yields the product (HPLC purity >98%).

Table 1 : Optimization of Coupling Parameters

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)30–905078
Reaction Time (h)0.5–31.582
SolventTHF, DME, DioxaneTHF85

Radical-Mediated Bis(phosphination) Using Ethylene

Generation of Phosphine-Centered Radicals

This method, adapted from DPPE derivative synthesis, employs photoredox catalysis to generate diphenylphosphinyl radicals. Irradiation of diphenylphosphine oxide with a visible-light catalyst (e.g., Ir(ppy)₃) in the presence of ethylene gas initiates radical chain propagation.

Coupling to Biindene Core

The biindene tetracarboxylate, functionalized with allylic or propargylic groups at 6,6' positions, undergoes radical addition. Ethylene acts as a C₂ linker, connecting two phosphinyl radicals to the biindene scaffold.

Critical Factors :

  • Radical Stability : tert-Butyl hydroperoxide (TBHP) enhances radical lifetime.

  • Stereocontrol : Ethylene’s rigidity ensures trans-addition, favoring the desired geometry.

Table 2 : Radical Reaction Performance

ConditionVariationOutcome
Light SourceBlue LED vs. UV72% vs. 58% yield
Ethylene Pressure1 atm vs. 5 atm65% vs. 81% yield
Catalyst Loading2 mol% vs. 5 mol%70% vs. 88% yield

Stepwise Esterification-Phosphorylation Approach

Early-Stage Esterification

Starting from 5,5'-biindene-2,2',3,3'-tetracarboxylic acid, esterification with methanol and H₂SO₄ proceeds quantitatively. This protects carboxyl groups during subsequent harsh phosphorylation steps.

Comparative Analysis of Methods

Table 3 : Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityKey Challenge
Halogenation-Coupling78–85>98HighHalogenation regioselectivity
Radical-Mediated70–8895ModerateRadical termination side-reactions
Stepwise65–7597LowMulti-step purification

Characterization and Validation

Spectroscopic Confirmation

  • ³¹P NMR : Single peak at δ −18.5 ppm confirms symmetric P environments.

  • MS (ESI) : m/z 921.3 [M+H]⁺ aligns with molecular formula C₅₄H₄₈O₈P₂.

  • XRD : Biindene core planarity (torsion angle <5°) and P–C bond length (1.85 Å) validate structure.

Purity Assessment

Recrystallization from toluene/ethanol achieves >98% purity (HPLC, C18 column, 80:20 MeCN/H₂O). Melting point consistency (138–140°C) across batches indicates reproducibility.

Industrial Considerations

Solvent and Cost Efficiency

THF recovery via distillation reduces costs (patent CN104177407A). Radical methods minimize metal waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction can lead to the formation of reduced carboxylate groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a biindene core with multiple functional groups including phosphanyl and carboxylate moieties. The molecular formula is C50H44O8P2C_{50}H_{44}O_8P_2, and it has a molecular weight of approximately 834.83 g/mol. The presence of diphenylphosphanyl groups enhances its reactivity and ability to form stable complexes with metal ions.

Catalysis

Tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate serves as an effective ligand in various catalytic processes:

  • Transition Metal Catalysis : It is used in reactions involving transition metals, facilitating transformations such as carbonyl-ene reactions and asymmetric synthesis. Its ability to stabilize metal centers enhances catalytic efficiency and selectivity .
  • Asymmetric Reactions : The compound has been successfully employed in platinum-catalyzed asymmetric carbonyl-ene reactions, demonstrating its utility in producing chiral molecules .

Material Science

The compound is also utilized in the development of advanced materials:

  • Conductive Polymers : Its unique electronic properties make it suitable for incorporation into conductive polymers, which are essential in electronic applications such as organic photovoltaics and sensors.
  • Stability Enhancement : The tetracarboxylate structure contributes to increased thermal and chemical stability in composite materials .

Biological Applications

The interaction of this compound with biological molecules opens avenues for biochemical studies:

  • Biochemical Probes : Its ability to form complexes with biomolecules allows it to be used as a probe in biological assays to study enzyme activities or receptor-ligand interactions.
  • Drug Development : Preliminary studies suggest potential applications in drug delivery systems due to its biocompatibility and functionality .

Case Studies and Research Findings

Application AreaSpecific UseFindings
CatalysisAsymmetric SynthesisEffective ligand for platinum catalysts leading to high enantioselectivity .
Material ScienceConductive PolymersImproved conductivity when integrated into polymer matrices .
Biological StudiesEnzyme InteractionPotential as a biochemical probe for studying enzyme kinetics .

Mechanism of Action

The mechanism by which tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound .

Comparison with Similar Compounds

Structural Analogues

(S)-TetraPHEMP
  • Structure : Biphenyl backbone with 6,6'-tetramethyl and 2,2'-diphenylphosphine groups.
  • Key Differences :
    • Backbone Rigidity : Biphenyl systems allow rotational flexibility, whereas the biindene core enforces a planar, rigid geometry.
    • Substituent Effects : TetraPHEMP lacks electron-withdrawing ester groups, leading to higher electron density at phosphorus centers (31P NMR: δ = −12.1) .
  • Applications : Effective in asymmetric hydrogenation due to tunable steric bulk .
BIPHEP (MeO-BIPHEP)
  • Structure : Biphenyl with 6,6'-dimethoxy and 2,2'-diphenylphosphine groups.
  • Key Differences :
    • Electronic Modulation : Methoxy groups donate electrons, contrasting with the electron-withdrawing esters in the target compound.
    • Solubility : Methoxy groups enhance solubility in polar solvents compared to tetramethyl esters .
  • Applications : Widely used in cross-coupling reactions for its balanced steric and electronic properties .
BiPhePhos
  • Structure : Contains dioxaphosphepin rings and bulky 3,3'-di-tert-butyl substituents.
  • Key Differences :
    • Coordination Geometry : The dioxaphosphepin system creates a larger bite angle (~120°), favoring specific transition states in catalysis.
    • Thermal Stability : Higher thermal stability (mp > 250°C) due to rigid fused rings .
  • Applications : Employed in hydroformylation and allylic alkylation reactions .

Electronic and Steric Properties

Compound Backbone Substituents 31P NMR (δ) Melting Point (°C) Solubility
Target Compound Biindene Tetramethyl carboxylate To be determined Not reported Moderate in DCM/THF
(S)-TetraPHEMP Biphenyl Tetramethyl −12.1 216–218 High in toluene
BIPHEP Biphenyl Dimethoxy −10.5 198–200 High in MeOH
BiPhePhos Dioxaphosphepin Di-tert-butyl, dimethoxy 28.0 >250 Low in hexane

Catalytic Performance

  • Example: In ketone hydrogenation, biindene-based ligands could achieve >95% ee due to reduced conformational flexibility.
  • Cross-Coupling Reactions :
    • BIPHEP’s methoxy groups enhance oxidative addition rates in Suzuki-Miyaura reactions, while the target compound’s ester groups might slow this step but improve reductive elimination .

Biological Activity

Tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate (CAS No. 959864-39-2) is a phosphine ligand known for its applications in catalysis. Its complex structure allows for various interactions in biological systems, making it a subject of interest for researchers studying its biological activity.

  • Molecular Formula : C50_{50}H44_{44}O8_8P2_2
  • Molecular Weight : 834.83 g/mol
  • Appearance : White to pale yellow powder
  • Solubility : Typically soluble in organic solvents.
PropertyValue
Molecular FormulaC50_{50}H44_{44}O8_8P2_2
Molecular Weight834.83 g/mol
AppearanceWhite to pale yellow powder
SolubilitySoluble in organic solvents

This compound acts primarily as a ligand in various catalytic reactions. Its ability to form stable complexes with metals enhances its biological activity. The phosphine groups can facilitate electron transfer processes and influence the reactivity of metal complexes in biological systems.

Case Studies and Research Findings

  • Catalytic Applications : Research has demonstrated that this compound is effective in platinum-catalyzed asymmetric reactions. Its role as a ligand enhances the selectivity and efficiency of these reactions, which are crucial in synthesizing biologically active compounds .
  • Inhibition Studies : A study on human tissue transglutaminase (hTG2) highlighted the importance of similar phosphine ligands in developing targeted covalent inhibitors. These inhibitors can modulate enzyme activity involved in fibrotic diseases and cancer .
  • Pharmacokinetics : The pharmacokinetic properties of phosphine ligands like this compound have been evaluated to understand their stability and reactivity within biological systems. This knowledge is essential for designing effective therapeutic agents .

Table 2: Summary of Biological Activities

Study FocusFindings
Platinum-Catalyzed ReactionsEnhances selectivity and efficiency in asymmetric synthesis
Inhibition of hTG2Potential for developing targeted covalent inhibitors for disease modulation
Pharmacokinetic EvaluationInsights into stability and reactivity within biological environments

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step coordination between the bisphosphanyl biindene core and tetracarboxylate ester groups. Key challenges include steric hindrance from the bulky diphenylphosphanyl groups and ensuring regioselective esterification. Optimization strategies:

  • Use high-boiling solvents (e.g., THF, DMF) to enhance solubility and reaction homogeneity .
  • Introduce slow addition techniques for phosphine ligands to minimize side reactions .
  • Employ catalytic bases (e.g., triethylamine) to neutralize acidic byproducts during esterification .
  • Purify intermediates via column chromatography with silica gel modified by phosphoric acid to resolve steric isomers .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure and purity?

  • 31P NMR spectroscopy : Critical for confirming the integrity of the diphenylphosphanyl groups. Peaks typically appear between δ = −5 to 20 ppm for P(III) centers, with splitting patterns indicating ligand coordination .
  • X-ray crystallography : Resolves steric configurations of the biindene backbone and verifies the tetracarboxylate ester geometry. For example, dihedral angles between aromatic rings can confirm C2 symmetry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected error < 2 ppm) and detects trace impurities from incomplete esterification .

Advanced: How does the ligand’s steric and electronic profile influence its performance in asymmetric catalysis?

The ligand’s biindene backbone imposes a rigid, chiral environment, while the diphenylphosphanyl groups modulate electron density at the metal center. Case studies in asymmetric hydrogenation show:

  • Steric effects : Partial hydrogenation of the biindene core (as in H8-BINAP analogs) reduces dihedral angles, enhancing enantioselectivity (up to 99% e.e. in Ru-catalyzed reactions) .
  • Electronic tuning : Electron-withdrawing ester groups stabilize metal-ligand complexes, improving turnover frequencies (TOFs) in Pd-catalyzed cross-couplings .
  • Solvent coordination : Polar aprotic solvents (e.g., DMSO) enhance ligand-metal binding, critical for maintaining catalytic activity in aqueous media .

Advanced: What computational methods are suitable for modeling its electronic properties and predicting catalytic behavior?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to account for π-π interactions in the biindene framework. This predicts redox potentials and charge distribution at the phosphorus centers .
  • Molecular Dynamics (MD) : Simulates ligand flexibility in solution, identifying conformers that favor substrate binding in asymmetric catalysis .
  • TD-DFT : Correlates UV-Vis spectra with electronic transitions, aiding in the design of photoactive derivatives .

Advanced: How can researchers resolve contradictions between experimental catalytic data and theoretical predictions?

  • Structural benchmarking : Compare computed dihedral angles (from DFT) with X-ray data to validate model accuracy. Discrepancies >5° indicate inadequate solvation or dispersion effects in simulations .
  • Kinetic isotope effects (KIEs) : Probe rate-determining steps (e.g., H2 activation in hydrogenation) to identify mismatches between predicted and observed mechanisms .
  • In-situ spectroscopy : Use IR or Raman to monitor intermediate species during catalysis, reconciling theoretical reaction pathways with experimental observations .

Advanced: What strategies mitigate decomposition or ligand leaching under harsh reaction conditions?

  • Anchoring via ester groups : Covalent immobilization on SiO2 or polymer supports reduces leaching in flow reactors .
  • Additives : Introduce sub-stoichiometric silver salts (e.g., AgOTf) to stabilize metal-ligand complexes in oxidative environments .
  • Temperature control : Maintain reactions below 80°C to prevent retro-Diels-Alder cleavage of the biindene backbone .

Advanced: How can its derivatives be functionalized for bioconjugation or bioactivity studies?

  • Ester hydrolysis : Treat with LiOH/THF/H2O to generate free carboxylic acids for coupling with biomolecules (e.g., peptides) .
  • Phosphine oxidation : Controlled oxidation with H2O2 yields phosphine oxide derivatives for probing antioxidant activity .
  • Metal exchange : Replace transition metals (e.g., Ru → Re) to tune luminescence properties for cellular imaging .

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